Bicyclo[2.1.0]pentane-1-carbaldehyde
CAS No.:
Cat. No.: VC18195109
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.1.0]pentane-1-carbaldehyde -](/images/structure/VC18195109.png)
Specification
Molecular Formula | C6H8O |
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Molecular Weight | 96.13 g/mol |
IUPAC Name | bicyclo[2.1.0]pentane-1-carbaldehyde |
Standard InChI | InChI=1S/C6H8O/c7-4-6-2-1-5(6)3-6/h4-5H,1-3H2 |
Standard InChI Key | LSLGLSGVMDLTIM-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1C2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclo[2.1.0]pentane Framework
The bicyclo[2.1.0]pentane system consists of a five-membered ring with two fused cyclopropane subunits, creating significant angular strain. Key structural parameters include:
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Ring strain energy: Estimated at 50–60 kcal/mol, comparable to bicyclo[1.1.0]butane systems .
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Bond lengths: Central bridgehead C-C bonds measure ~1.54 Å (typical for cyclopropane rings), while peripheral bonds range from 1.50–1.58 Å .
Table 1: Predicted Molecular Properties of Bicyclo[2.1.0]pentane-1-carbaldehyde
Property | Value |
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Molecular formula | C₆H₈O |
Molecular weight | 96.13 g/mol |
SMILES | C1CC2(C1C2)C=O |
Predicted logP | 1.2 ± 0.3 |
Topological polar SA | 37.1 Ų |
The aldehyde group introduces electronic asymmetry, polarizing the bridgehead carbon and enhancing electrophilicity .
Synthetic Approaches
Retrosynthetic Strategies
Potential pathways for synthesizing bicyclo[2.1.0]pentane-1-carbaldehyde include:
Cyclopropanation of Pentadienyl Precursors
Analogous to the synthesis of bicyclo[2.1.0]pentane-1-carboxylic acid, intramolecular cyclopropanation of γ,δ-unsaturated aldehydes could yield the target compound. For example:
where X = leaving group (e.g., halide, tosylate) .
Oxidation of Bicyclo[2.1.0]pentan-1-methanol
Controlled oxidation of a primary alcohol derivative using pyridinium chlorochromate (PCC) or Swern conditions:
Functionalization of Bicyclo[2.1.0]pentane Intermediates
The Pitt methodology for generating bicyclo[1.1.0]butyllithium species could be adapted:
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Halogen-lithium exchange: Starting from 1-bromo-bicyclo[2.1.0]pentane.
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Formylation: Trapping the lithio species with dimethylformamide (DMF).
Reactivity and Chemical Transformations
Aldehyde-Specific Reactions
The bridgehead aldehyde group participates in characteristic nucleophilic additions:
Grignard Additions
Formation of secondary alcohols:
Reductive Amination
Synthesis of amine derivatives for medicinal chemistry applications:
Ring-Opening Reactions
Strain-driven reactivity parallels bicyclo[1.1.0]butane systems :
Thermal Rearrangements
At elevated temperatures (>150°C), retro-cyclopropanation may occur:
Spectroscopic Characterization
Table 2: Key Spectroscopic Features
Technique | Characteristics |
---|---|
¹H NMR | - Aldehyde proton: δ 9.5–10.0 ppm (d, J = 2–3 Hz) |
- Bridgehead H: δ 2.8–3.2 ppm (m) | |
¹³C NMR | - Aldehyde carbon: δ 195–205 ppm |
- Bridgehead C: δ 45–55 ppm | |
IR | - Strong C=O stretch: 1720–1740 cm⁻¹ |
Challenges and Future Outlook
Synthetic Limitations
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Thermal instability: Requires low-temperature handling during synthesis .
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Stereochemical control: Difficulty in achieving enantioselective cyclopropanation.
Recommended Research Priorities
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